{5-[(4,6-Dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methanol
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Overview
Description
{5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHANOL is a complex organic compound featuring a benzodioxole core, substituted with bromine and methoxy groups, and linked to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHANOL typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole core, followed by bromination and methoxylation. The oxazole ring is then introduced through cyclization reactions. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial for optimizing yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for precise control of reaction parameters can enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
{5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHANOL undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and catalysts to drive the reactions to completion .
Major Products
Major products from these reactions include various substituted benzodioxoles, oxazoles, and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
{5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHANOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of {5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHANOL involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl derivatives: Share the benzodioxole core but differ in substituents and functional groups.
Oxazole derivatives: Similar in having the oxazole ring but vary in other structural elements
Properties
Molecular Formula |
C13H13Br2NO5 |
---|---|
Molecular Weight |
423.05 g/mol |
IUPAC Name |
[5-[(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C13H13Br2NO5/c1-18-11-9(14)8(3-7-2-6(4-17)16-21-7)10(15)12-13(11)20-5-19-12/h7,17H,2-5H2,1H3 |
InChI Key |
VGCKMPSAUHBKLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCO2)Br)CC3CC(=NO3)CO)Br |
Origin of Product |
United States |
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